![molecular formula C19H18ClNO5 B1222008 [2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B1222008.png)
[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-2-propenoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester is a cinnamate ester.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
- This compound is used as a reagent in the synthesis of various heterocyclic systems. For example, its derivatives have been utilized in the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds have potential applications in medicinal chemistry and material science (Selič, Grdadolnik, & Stanovnik, 1997).
Structural Analysis and Characterization
- Another application lies in structural analysis and characterization of related compounds. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a similar compound, has been synthesized and characterized, providing insights into molecular structure and bonding. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Johnson et al., 2006).
Applications in Organic Chemistry
- In organic chemistry, derivatives of the compound are used as building blocks for synthesizing more complex molecules. For example, methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate, a related compound, has been synthesized for its potential use in the construction of prostanoids, which are important in pharmaceutical chemistry (Valiullina et al., 2019).
Cholinesterase Inhibitory Activity
- Some derivatives have been explored for their potential biological activity, such as cholinesterase inhibition. This is particularly relevant in the development of treatments for diseases like Alzheimer's. For instance, certain trimethoxycinnamates, related to the parent compound, have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential therapeutic applications (Kos et al., 2021).
Nonlinear Optical Properties
- The compound's derivatives are also of interest in the study of nonlinear optical properties. This can be crucial for the development of new materials for optoelectronics. For example, the study of certain vinamidinium salts, which are structurally related, provides valuable information about their nonlinear optical (NLO) properties (Sridhar et al., 2002).
Propriétés
Nom du produit |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate |
|---|---|
Formule moléculaire |
C19H18ClNO5 |
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H18ClNO5/c1-24-15-9-14(10-16(11-15)25-2)21-18(22)12-26-19(23)8-7-13-5-3-4-6-17(13)20/h3-11H,12H2,1-2H3,(H,21,22)/b8-7+ |
Clé InChI |
USMFYGVQQHCJMK-BQYQJAHWSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)NC(=O)COC(=O)/C=C/C2=CC=CC=C2Cl)OC |
SMILES canonique |
COC1=CC(=CC(=C1)NC(=O)COC(=O)C=CC2=CC=CC=C2Cl)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



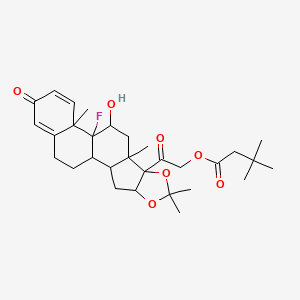
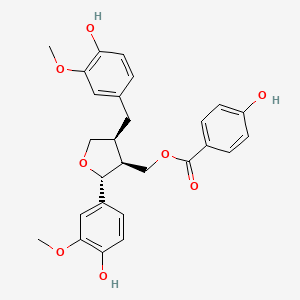
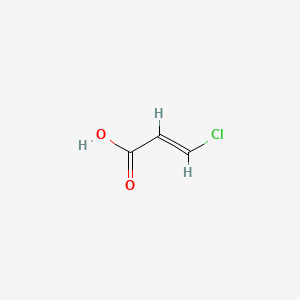
![1-(3-Fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea](/img/structure/B1221930.png)
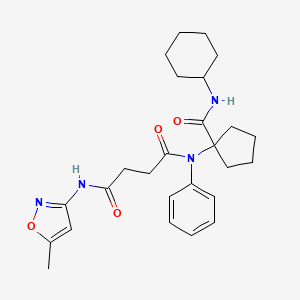
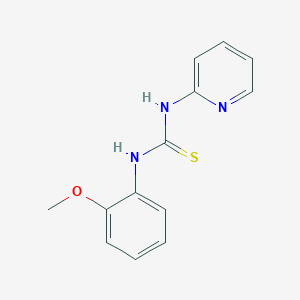
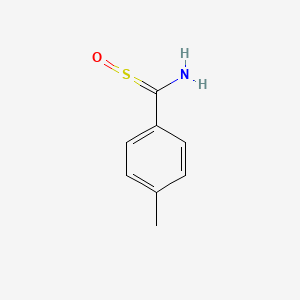
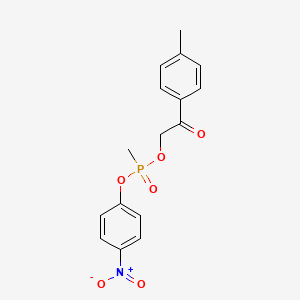
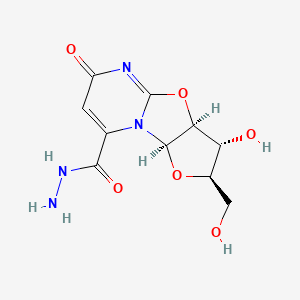
![(4R)-N-tert-butyl-3-{(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B1221938.png)
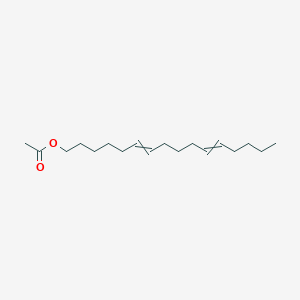
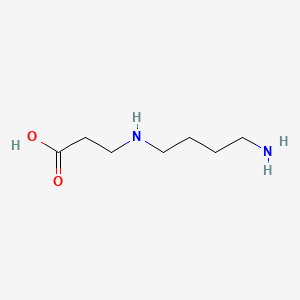
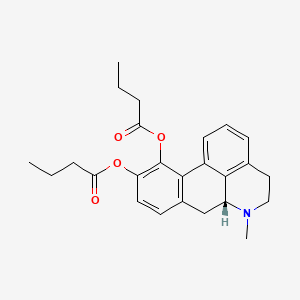
![(1S,15R)-8-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,12-tetraen-15-ol;pyridin-4-amine;hydrobromide;hydrochloride](/img/no-structure.png)